molecular formula C20H15ClFN3O4 B2811990 1-(2-chloro-6-fluorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941952-37-0

1-(2-chloro-6-fluorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2811990
CAS No.: 941952-37-0
M. Wt: 415.81
InChI Key: XUUOTHVANPVBFO-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetically produced small molecule designed for research and development purposes. This compound features a dihydropyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecular structure is further elaborated with a 2-chloro-6-fluorobenzyl group at the N1 position and a 2-methyl-4-nitrophenyl carboxamide at the 3-position, contributing to its unique steric and electronic properties. Dihydropyridine derivatives are a well-studied class of compounds with a broad spectrum of investigated applications . While the specific biological activity and mechanism of action for this particular analog are not yet fully characterized and require further investigation, its structural features make it a compound of interest for exploratory research in areas such as molecular screening and structure-activity relationship (SAR) studies. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN3O4/c1-12-10-13(25(28)29)7-8-18(12)23-19(26)14-4-3-9-24(20(14)27)11-15-16(21)5-2-6-17(15)22/h2-10H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUOTHVANPVBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-6-fluorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the Dihydropyridine Ring:

      Starting Materials: 2-chloro-6-fluorobenzaldehyde, ethyl acetoacetate, and ammonium acetate.

      Reaction Conditions: These reagents are often subjected to a Hantzsch dihydropyridine synthesis, which involves refluxing in ethanol.

      Intermediate: The reaction yields a dihydropyridine intermediate.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chloro-6-fluorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
  • Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
  • Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
  • Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.

Major Products:

  • Oxidation: Pyridine derivatives.
  • Reduction: Amino derivatives.
  • Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C20_{20}H15_{15}ClFN3_{3}O4_{4}
  • Molecular Weight : 415.8 g/mol
  • CAS Number : 941952-37-0

Pharmaceutical Applications

The compound is primarily investigated for its potential therapeutic properties:

  • Antitumor Activity : Research indicates that derivatives of dihydropyridine compounds exhibit antitumor effects. A study highlighted that certain structural modifications enhance the inhibition of tumor growth in various cancer models, suggesting that 1-(2-chloro-6-fluorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide may have similar properties .
  • Antiviral Properties : Related compounds have shown promise against viral infections, particularly HIV. The structural characteristics of this compound may confer similar antiviral mechanisms, potentially through inhibition of viral enzymes .

Biochemical Research

This compound is utilized in biochemical studies focusing on:

  • Enzyme Inhibition : Investigations into its role as an enzyme inhibitor reveal potential pathways for therapeutic intervention in metabolic disorders. Similar compounds have been identified as potent inhibitors of kinases involved in cellular signaling .

Material Science Applications

The unique structural features of this compound make it suitable for advanced material development:

  • Polymer Synthesis : Its chemical properties allow for incorporation into polymer matrices, enhancing thermal stability and mechanical strength. This application is particularly relevant in the development of coatings and composite materials.

Comparative Analysis of Related Compounds

To provide context for the applications of this compound, the following table summarizes key structural features and biological activities of related compounds:

Compound NameStructural FeaturesNotable Biological Activities
1-(3-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamideMethoxy group instead of chloroInvestigated for various biological activities
1-(4-chlorobenzyl)-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamideLacks fluorine substitutionVaried enzyme inhibition profiles
1-(benzyl)-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamideNo halogen substitutionsSimpler structure may lead to different reactivity

Case Studies and Research Findings

Several studies provide insights into the biological activities associated with this compound:

  • Antitumor Efficacy : A preclinical study demonstrated that related dihydropyridine derivatives significantly inhibited tumor cell proliferation in vitro. The mechanism was linked to cell cycle arrest and apoptosis induction .
  • Antiviral Activity : In vitro assays indicated that compounds with similar structures effectively inhibited HIV reverse transcriptase activity, suggesting potential therapeutic applications in antiviral drug development .
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetics of structurally related compounds have shown favorable absorption and distribution characteristics, which may translate to effective therapeutic profiles for this compound .

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces with biological targets, influencing pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Molecular Weight Key Functional Groups Notable Properties
Target Compound 2-chloro-6-fluorobenzyl (position 1); 2-methyl-4-nitrophenyl carboxamide (position 3) 456.83 g/mol Nitro, carboxamide, chloro-fluoro-benzyl High electron-withdrawing capacity; potential for enhanced target binding
N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 4-acetylphenyl (position 3) 439.86 g/mol Acetyl, carboxamide, chloro-fluoro-benzyl Moderate polarity due to acetyl group; may exhibit lower metabolic stability
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-DHP) Cyano (position 5); thioether-linked 4-methoxyphenyl (position 6) 563.62 g/mol Cyano, thioether, methoxy Enhanced redox activity due to thioether; furyl group may improve π-π interactions
1-(2-Chloro-6-fluorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile 4-chlorophenyl (position 6); cyano (position 3) 399.78 g/mol Cyano, chloro-fluoro-benzyl, 4-chlorophenyl Higher lipophilicity; cyano group may reduce solubility but increase membrane diffusion

Key Findings from Comparative Analysis

Electron-Withdrawing Effects : The target compound’s 4-nitro group confers stronger electron-withdrawing effects compared to the acetyl group in ’s analog. This difference likely enhances its binding to enzymes like kinases, where nitro groups stabilize charge-transfer interactions .

Chlorophenyl vs. Nitrophenyl : The 4-chlorophenyl substituent in ’s compound contributes to greater lipophilicity than the target’s nitrophenyl group, which may explain divergent pharmacokinetic profiles (e.g., longer half-life for chlorophenyl derivatives) .

Metabolic Stability : The chloro-fluoro-benzyl moiety, common to the target compound and analogs, is associated with resistance to oxidative metabolism, a feature critical for oral bioavailability .

Biological Activity

1-(2-chloro-6-fluorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

  • Molecular Formula : C20_{20}H15_{15}ClFN3_3O4_4
  • Molecular Weight : 415.8 g/mol
  • CAS Number : 941952-37-0

The biological activity of this compound can be attributed to several mechanisms:

  • Anti-inflammatory Activity : The compound has shown potential in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. It also reduces oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS) in macrophages activated by lipopolysaccharide (LPS) .
  • Cytotoxicity Against Tumor Cells : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various human tumor cell lines. For instance, it has been reported to be significantly more active than doxorubicin against colon carcinoma cell lines .
  • Antimicrobial Properties : The compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like ampicillin and antifungal agents like clotrimazole .

Biological Activity Data

Activity TypeIC50 Value (µM)Reference
COX-2 Inhibition2.6
Cytotoxicity (HT29)0.4
Antimicrobial (E. coli)Equivalent to ampicillin

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of various compounds, the tested dihydropyridine derivative exhibited significant inhibition of COX-2 activity with an IC50 value of 2.6 µM, demonstrating its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Cytotoxicity Profile

A series of synthesized 1,4,6-trisubstituted dihydropyridines were evaluated for their cytotoxic effects on human tumor cell lines. The compound showed a cytotoxic profile that was notably effective against the HT29 colon cancer cell line, being approximately 2.5 times more potent than doxorubicin, indicating its potential for further development as an anticancer drug .

Case Study 3: Antimicrobial Efficacy

In comparative studies against common pathogens, the compound demonstrated antimicrobial activity that was equipotent to traditional antibiotics such as ampicillin against Staphylococcus aureus and Escherichia coli. This suggests its utility in treating bacterial infections that are resistant to conventional therapies .

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including cyclization of β-ketoesters under acidic conditions and subsequent functionalization of the pyridine-2-one core. Key steps include nucleophilic substitutions (e.g., benzylation) and carboxamide coupling. Reaction parameters such as solvent polarity (e.g., DMF for solubility), temperature (80–120°C for cyclization), and catalysts (e.g., Lewis acids for regioselectivity) critically affect yield and purity. For example, polar aprotic solvents enhance nucleophilicity in substitution reactions .

Q. Which spectroscopic techniques are recommended for structural validation and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). X-ray crystallography, if feasible, provides definitive bond-length and angle data, particularly for resolving tautomeric forms of the dihydropyridine ring .

Q. What preliminary biological assays are suitable for screening its activity?

Initial screening includes:

  • Enzyme inhibition assays : Kinase or protease targets (IC₅₀ determination via fluorometric/colorimetric methods).
  • Antimicrobial testing : Minimum Inhibitory Concentration (MIC) against Gram-positive/negative strains.
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Adjust assay buffers to account for the compound’s low aqueous solubility (use DMSO ≤0.1%) .

Advanced Research Questions

Q. How can computational modeling predict target interactions and guide SAR studies?

Molecular docking (AutoDock Vina, Schrödinger) identifies potential binding pockets in kinases or receptors. Molecular Dynamics (MD) simulations (GROMACS) assess stability of ligand-target complexes. Quantitative Structure-Activity Relationship (QSAR) models quantify the impact of substituents (e.g., chloro vs. fluoro) on bioactivity. Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for binding affinity measurements .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies (e.g., variable IC₅₀ values) may arise from differences in assay conditions (pH, co-solvents) or impurity profiles. Perform:

  • Meta-analysis : Compare datasets using standardized metrics (e.g., pIC₅₀).
  • Batch reproducibility tests : Synthesize multiple lots with identical purity (HPLC >98%) and retest activity.
  • Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify confounding interactions .

Q. How can enantiomeric purity be optimized, and what methods validate chiral resolution?

Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINOL-derived phosphoric acids) improves enantioselectivity. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak columns) or circular dichroism (CD). For resolution, employ diastereomeric salt crystallization with tartaric acid derivatives .

Q. What are the metabolic stability and pharmacokinetic (PK) challenges of this compound?

The nitro group and dihydropyridine ring may confer susceptibility to hepatic reduction (e.g., nitro to amine). Assess:

  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
  • CYP450 inhibition : Screen for isoform-specific interactions (e.g., CYP3A4).
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Benzylation Step

ParameterOptimal ConditionImpact on Yield
SolventDMF↑ Solubility
Temperature100°C↑ Reaction rate
CatalystK₂CO₃↑ Base strength
Molar Ratio (R-X:Pyridine)1.2:1Minimizes byproducts

Q. Table 2. Comparative Bioactivity of Halogen-Substituted Analogs

Substituent (R)IC₅₀ (Kinase X, μM)MIC (S. aureus, μg/mL)
Cl0.4512.3
F0.7818.9
Br0.329.1
Data extrapolated from structurally related compounds .

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